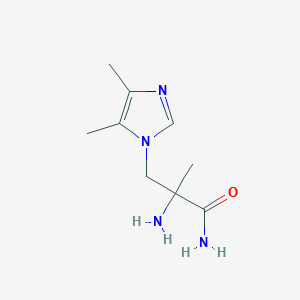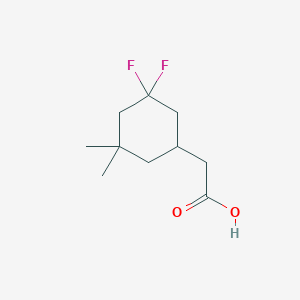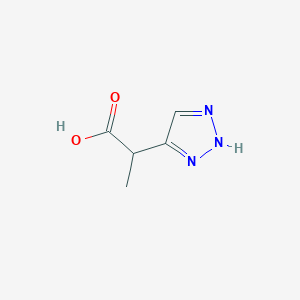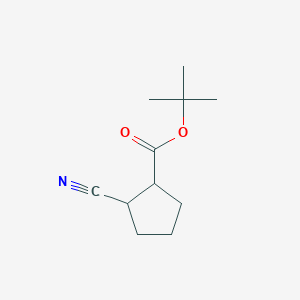
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and acetone.
Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions using methylating agents such as methyl iodide.
Formation of the Propanamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the amide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced amide derivatives.
Substitution Products: Substituted amino derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their function.
類似化合物との比較
Similar Compounds
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide: Lacks the dimethyl substitution.
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of an amide.
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-ethylpropanamide: Features an ethyl group instead of a methyl group.
Uniqueness
The presence of the dimethyl groups on the imidazole ring and the specific arrangement of functional groups make 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide unique
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-amino-3-(4,5-dimethylimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-6-7(2)13(5-12-6)4-9(3,11)8(10)14/h5H,4,11H2,1-3H3,(H2,10,14) |
InChIキー |
ZSNPXQMZVCBCHG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C=N1)CC(C)(C(=O)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)

![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)

![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)





![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)

amine](/img/structure/B15239924.png)
